5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane
Overview
Description
5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane, also known as stannatrane, is an organotin compound with the molecular formula C9H18ClNSn. It is a bicyclic compound containing a tin atom, which is coordinated to a nitrogen atom and a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane typically involves the reaction of a tin precursor with a nitrogen-containing ligand. One common method involves the disproportionation of N-(CH2CH2CH2SnBu3)3 and SnCl4 at elevated temperatures (70-100°C). The reaction requires the addition of water to proceed efficiently, and the product is isolated after a simple acid/base extraction sequence .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The tin center can undergo oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can participate in metal-catalyzed coupling reactions, such as the Stille coupling.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For altering the oxidation state of the tin center.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Stille coupling reactions, the product is typically a new carbon-carbon bond formed between an organotin compound and an organic halide .
Scientific Research Applications
5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane involves its ability to coordinate with other molecules through its tin center. The tin atom can form bonds with various ligands, facilitating different types of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane include other stannatranes and organotin compounds, such as:
Uniqueness
This compound is unique due to its specific structure, which includes a bicyclic framework with a tin center coordinated to a nitrogen and a chlorine atom. This structure imparts distinct reactivity and properties, making it valuable for specific chemical applications.
Properties
IUPAC Name |
5-chloro-1-aza-5-stannabicyclo[3.3.3]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N.ClH.Sn/c1-4-7-10(8-5-2)9-6-3;;/h1-9H2;1H;/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPCJQRIZVVNKX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC[Sn](C1)(CCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454424 | |
Record name | 5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93253-73-7 | |
Record name | 5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-aza-5-stannabicyclo[3.3.3]undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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